Hymenin

説明

Classification and Structural Features of Hymenin: Bridging Sesquiterpene Lactones and Marine Alkaloids

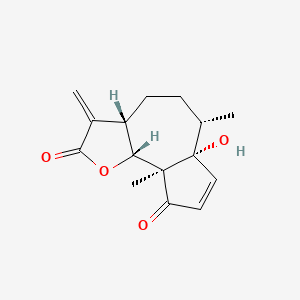

This compound (PubChem CID: 10499) is classified as a sesquiterpene lactone, a large and diverse group of natural terpenoids characterized by a 15-carbon backbone derived from three isoprene (B109036) units mdpi.comencyclopedia.pub. Specifically, this compound belongs to the pseudoguaianolide (B12085752) subclass, which features a bicyclic structure composed of a seven-membered ring fused with a five-membered ring, and a methyl group positioned at C-5 mdpi.com.

A defining structural characteristic of this compound, shared with many bioactive sesquiterpene lactones, is the presence of an α-methylene-γ-lactone moiety researchgate.netresearchgate.netacademicjournals.orgcabidigitallibrary.org. This functional group is widely recognized as crucial for the compound's observed biological effects researchgate.netresearchgate.netacademicjournals.orgcabidigitallibrary.org. The molecular formula of this compound is C₁₅H₁₈O₄, and its molecular weight is 262.30 g/mol nih.gov.

This compound has been isolated from several plant species, including Parthenium confertum, Parthenium hysterophorus, and Ambrosia maritima researchgate.netacademicjournals.orgcabidigitallibrary.orgnih.govsci-hub.senih.govcapes.gov.br.

The key chemical properties of this compound (sesquiterpene lactone) are summarized in the table below:

| Property | Value | Source |

| PubChem CID | 10499 | nih.gov |

| Molecular Formula | C₁₅H₁₈O₄ | nih.gov |

| Molecular Weight | 262.30 g/mol | nih.gov |

| Classification | Sesquiterpene Lactone, Pseudoguaianolide | mdpi.comencyclopedia.pub |

| Key Structural Feature | α-methylene-γ-lactone moiety | researchgate.netresearchgate.netacademicjournals.orgcabidigitallibrary.org |

Historical Context and Evolution of this compound Research

The study of this compound is intertwined with broader research into sesquiterpene lactones, a class of compounds known for their diverse biological activities. While specific dates for the initial isolation of this compound itself are not explicitly detailed in all contexts, related compounds like parthenin (B1213759) and ambrosin (B1200770), which are structurally similar and often co-occur with this compound, had their structures elucidated as early as 1962 capes.gov.br. This compound is often found as a major sesquiterpene lactone in South American populations of Parthenium hysterophorus, indicating its long-standing presence and significance in the phytochemistry of these plants capes.gov.br.

The evolution of this compound research has progressed from initial isolation and structural characterization to comprehensive investigations into its biological activities and the underlying structure-activity relationships. Early studies focused on identifying and classifying these natural products. More recently, research has delved into the specific mechanisms by which this compound exerts its effects, contributing to its significance in chemical biology.

Significance of this compound in Natural Product Chemistry and Chemical Biology

This compound holds significant importance in natural product chemistry due to its classification within the sesquiterpene lactone family, a group of secondary metabolites widely found in plants, particularly the Asteraceae family mdpi.comencyclopedia.pub. Its pseudoguaianolide skeleton, coupled with the crucial α-methylene-γ-lactone moiety, makes it a subject of interest for understanding natural product biosynthesis and structural diversity researchgate.netresearchgate.netacademicjournals.orgcabidigitallibrary.org. Furthermore, its presence in invasive species like Parthenium hysterophorus also renders it relevant for ecological studies, particularly concerning allelopathy, where it contributes to the plant's ability to inhibit the growth of other vegetation nih.gov.

In chemical biology, this compound has garnered attention for its diverse and potent biological activities. Detailed research findings highlight its cytotoxic, anti-inflammatory, and antimicrobial properties.

Cytotoxic Activity: this compound has demonstrated cytotoxic effects against various human cancer cell lines. For instance, it showed activity against HCT-116 (colorectal carcinoma), A-549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines researchgate.netsci-hub.se.

| Cell Line | IC₅₀ (µg/mL) | Source |

| HCT-116 | 3.83 ± 0.2 | researchgate.net |

| A-549 | 5.48 ± 0.3 | researchgate.net |

| MCF-7 | 10.1 ± 0.6 | researchgate.net |

Anti-inflammatory Activity: Studies have shown this compound's inhibitory effects on key inflammatory mediators. It exhibited selectivity for cyclooxygenase-1 (COX-1) inhibition and also significantly inhibited nitric oxide (NO) production researchgate.netsci-hub.se.

| Target | IC₅₀ (µg/mL) | Source |

| COX-1 | 18.21 | researchgate.net |

| NO | 18.19 ± 0.75 | researchgate.net |

Antimicrobial Activity: this compound has been investigated for its potential as an antimicrobial agent against both plant pathogenic fungi and bacteria. It demonstrated antifungal activity against Botrytis cinerea and Fusarium oxysporum, although it was noted as less effective compared to other related sesquiterpenes like neoambrosin (B1678157) and damsin (B1669790) academicjournals.org. Similarly, it showed antibacterial activity against plant pathogenic bacteria such as Agrobacterium tumefaciens and Erwinia carotovora, albeit being the least effective among tested pseudoguaianolide sesquiterpenes in some studies cabidigitallibrary.org.

| Organism Type | Specific Organisms | Activity | Source |

| Fungi | Botrytis cinerea, Fusarium oxysporum | Antifungal | academicjournals.org |

| Bacteria | Agrobacterium tumefaciens, Erwinia carotovora | Antibacterial | cabidigitallibrary.org |

The structure-activity relationship studies on this compound and related compounds have revealed that the α-methylene-γ-lactone moiety is essential for its potent bioactivity researchgate.netacademicjournals.orgcabidigitallibrary.org. Additionally, the presence of a hydroxyl group at C-1 was found to increase the activity of this compound in some contexts, while the reduction of a double bond at C-2, as seen in damsin, led to a significant decrease in cytotoxic activity against certain cell lines researchgate.netcabidigitallibrary.org. These detailed findings underscore this compound's importance as a lead compound for further investigations in drug discovery and development, particularly for its potential as an anti-inflammatory and cytotoxic agent.

Structure

3D Structure

特性

CAS番号 |

20555-04-8 |

|---|---|

分子式 |

C15H18O4 |

分子量 |

262.3 g/mol |

IUPAC名 |

(3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione |

InChI |

InChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3/t8-,10-,12+,14-,15-/m0/s1 |

InChIキー |

LLQCRTZROWMVOL-DYDIJXKYSA-N |

SMILES |

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C |

異性体SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@@]1(C=CC3=O)O)C)OC(=O)C2=C |

正規SMILES |

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C |

同義語 |

hymenin parthenin parthenin, 3aS-(3aalpha,6beta,6abeta,9beta,9balpha)-isome |

製品の起源 |

United States |

Natural Occurrence and Biodiversity Sourcing of Hymenin

Isolation and Characterization from Terrestrial Flora

The sesquiterpene lactone variant of Hymenin is predominantly found in terrestrial plants, particularly within the Asteraceae family.

This compound, identified as a pseudoguaianolide (B12085752) sesquiterpene lactone, has been isolated and characterized from species within the Asteraceae family, notably Ambrosia maritima L. and Parthenium hysterophorus L. lipidmaps.orgnih.govcdutcm.edu.cn.

From Ambrosia maritima, this compound has been identified as one of the sesquiterpene lactones present in the ethanolic and methylene (B1212753) chloride extracts of the plant's aerial parts nih.govnih.govnih.gov. Alongside other compounds like damsin (B1669790) and ambrosin (B1200770), this compound was revealed through phytochemical and chromatographic studies nih.gov. Research findings indicate that this compound from Ambrosia maritima exhibited notable cytotoxic activity against various human cancer cell lines, including HCT-116, A-549, and MCF-7, with IC50 values of 3.83 ± 0.2, 5.48 ± 0.3, and 10.1 ± 0.6 µg/mL, respectively. It also demonstrated selectivity towards COX-1 inhibition with an IC50 of 18.21 µg/mL and significant inhibition of nitric oxide (NO) at an IC50 of 18.19 ± 0.75 µg/mL lipidmaps.orgnih.gov. The presence of an α-methylene-γ-lactone moiety and an OH group at C-1 were identified as structural features enhancing its cytotoxic activity lipidmaps.orgnih.gov.

Parthenium hysterophorus also contains this compound as one of its principal sesquiterpene lactone constituents, alongside parthenin (B1213759), coronopilin, and ambrosin nih.govchem960.comcir-safety.orgwikipedia.org. These compounds contribute to the plant's array of secondary metabolites nih.gov.

The key research findings related to the cytotoxic activity of sesquiterpene lactone this compound are summarized in the table below:

| Cell Line | IC50 (µg/mL) [Reference] |

| HCT-116 | 3.83 ± 0.2 lipidmaps.orgnih.gov |

| A-549 | 5.48 ± 0.3 lipidmaps.orgnih.gov |

| MCF-7 | 10.1 ± 0.6 lipidmaps.orgnih.gov |

The isolation of this compound from terrestrial plant sources typically involves a series of standardized phytochemical methodologies. Plant materials, such as the whole herb or aerial parts of Ambrosia maritima, are collected and dried nih.govnih.gov. The dried plant material is then finely powdered before extraction nih.gov.

Successive extraction procedures are commonly employed, utilizing solvents of varying polarities to isolate different chemical constituents. For instance, Ambrosia maritima has been successively extracted with petroleum ether, ether, methylene chloride, 50% methyl alcohol, and water nih.gov. The extracts are then concentrated under reduced pressure at controlled temperatures to yield crude extracts nih.gov.

Further purification and characterization of this compound and other sesquiterpene lactones involve chromatographic techniques. Thin-layer chromatography (TLC) using silica (B1680970) gel G as an adsorbent and solvent systems like light petroleum-chloroform-ethyl acetate (B1210297) mixtures are used for preliminary separation nih.gov. High-performance liquid chromatography (HPLC) is also utilized for more refined purification nih.gov. Structural elucidation of the isolated compounds is performed using various spectroscopic methods, including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR) (1D and 2D, such as 1H and 13C NMR), and mass spectrometry (MS) nih.govnih.govnih.gov.

Occurrence in Marine Organisms

A chemically distinct form of this compound, a bromopyrrole alkaloid, has been identified in marine environments.

The bromopyrrole alkaloid this compound has been isolated from marine sponges, specifically Stylissa massa (Carter, 1887) nih.govnih.govwikipedia.orgnih.govwikidata.org. This isolation was achieved through large-scale extraction of the sponge biomass, guided by the molecular ion peaks observed in bioactive fractions nih.govnih.govwikipedia.orgnih.govwikidata.org. This compound was co-isolated with other bromopyrrole alkaloids, such as sceptrin (B1680891) and manzacidin A/C, from the ethanolic extract of Stylissa massa nih.govnih.govwikipedia.orgnih.govwikidata.org. Structural confirmation of these compounds was performed by comparing their spectral data with previously published values wikidata.org.

The discovery of compounds like this compound from marine organisms highlights the vast and largely untapped potential of the marine environment as a source of novel natural products nih.govcdutcm.edu.cnnih.govthegoodscentscompany.com. Marine animal biodiversity, particularly at the phylum level, is greater than that on land, with over 20 marine phyla having no terrestrial representatives nih.gov. This extensive biological diversity translates into a greater chemical diversity, leading to the discovery of unique metabolites with novel structures and mechanisms of action nih.govnih.govthegoodscentscompany.comnih.gov.

Marine natural products (MNPs) have historically played a significant role in drug discovery, particularly for their potential in treating various human diseases nih.govnih.gov. The unique environmental conditions of marine habitats often drive the production of specialized metabolites that enable organisms to survive and adapt, offering unique chemical scaffolds not typically found in terrestrial sources cdutcm.edu.cnnih.gov. The continued exploration of marine biodiversity, coupled with advanced isolation and identification technologies, is crucial for uncovering more marine-derived compounds with potential therapeutic applications nih.govnih.govthegoodscentscompany.com.

Chemical Properties and Primary Sources of this compound Compounds

The table below summarizes the key chemical properties and primary natural sources for the two distinct compounds referred to as "this compound."

| Property / Compound Type | Sesquiterpene Lactone this compound | Bromopyrrole Alkaloid this compound |

| Chemical Class | Pseudoguaianolide Sesquiterpene Lactone | Bromopyrrole Alkaloid |

| Molecular Formula | C15H18O4 nih.gov | C11H11Br2N5O ctdbase.org |

| Molecular Weight | 262.30 g/mol nih.gov | 389.05 g/mol ctdbase.org |

| CAS Registry Number | 20555-04-8 nih.gov | 154569-13-8 ctdbase.org |

| Primary Sources | Ambrosia maritima, Parthenium hysterophorus lipidmaps.orgnih.govnih.govnih.govnih.govchem960.comcir-safety.orgwikipedia.org | Stylissa massa nih.govnih.govwikipedia.orgnih.govwikidata.org |

Biosynthesis and Chemoenzymatic Pathways of Hymenin

Proposed Biosynthetic Routes for Hymenin

The proposed biosynthetic routes for this compound highlight its origin from common biological building blocks and its connection to a broader family of marine alkaloids.

Precursor Identification and Elucidation

This compound, like many other marine alkaloids, is believed to originate from proteinogenic amino acids. The 2-aminoimidazole (AI) unit, a core structural component of this compound, is a widely distributed heterocyclic unit found in numerous marine natural products and is itself a marine metabolite nih.govwikipedia.orgnih.gov.

A key proposed precursor for this compound and other pyrrole-2-aminoimidazole (P-2-AI) alkaloids is oroidin (B1234803). Studies suggest that this compound, along with dibromoisophakellin (B34506) and cyclooroidin, could be formed from a transient intermediate derived from oroidin nih.gov. The 4,5-dibromopyrrole-2-carboxylic acid moiety, often found in related compounds, is also hypothesized to arise from oroidin hydrolysis rather than being a direct precursor nih.gov. Beyond oroidin, the initial building blocks for pyrrole (B145914) derivatives can include δ-aminolevulinic acid (ALA), which is synthesized from glycine (B1666218) and succinyl-CoA, or through the dehydrogenation of proline to form pyrrole-2-carboxylate cenmed.com.

Key Enzymatic Steps and Catalytic Mechanisms

Detailed enzymatic steps specific to this compound biosynthesis are not extensively documented, primarily due to the inherent difficulties in conducting biosynthetic studies on marine organisms nih.govnih.govnih.gov. However, general principles of enzyme catalysis observed in other natural product biosynthesis pathways can provide insights. For instance, some enzymatic reactions involve a His-Asn dyad nih.gov, general acid/base catalysis nih.govuni.lu, and the activation of molecular oxygen wikipedia.org.

In the broader context of pyrrole-imidazole alkaloid biosynthesis, complex oxidative strategies that exploit the reactivity of the 2-aminoimidazole nucleus are thought to be involved nih.gov. The selective bromination observed in many bromopyrrole alkaloids, including those related to this compound, is likely catalyzed by bromoperoxidase enzymes chem960.com. The formation of the characteristic fused pyrrolo[2,3-c]azepin-8-one ring system, along with the attachment of the 2-aminoimidazole or glycocyamidine appendage, represents critical transformations in the biosynthetic pathway of this compound and its congeners wikipedia.orgfishersci.cafishersci.be.

Biogenetic Relationship to Other Natural Products

This compound is a prominent member of the pyrrole-2-aminoimidazole (P-2-AI) family of alkaloids, which are predominantly isolated from marine sponges wikipedia.orgnih.gov. It exhibits a close structural and biogenetic relationship with other significant marine alkaloids, including hymenialdisine, stevensine, and debromohymenialdisine (B1669978) wikipedia.orgfishersci.cafishersci.be. These compounds share a common fused pyrrolo[2,3-c]azepin-8-one ring system, differing primarily in the appendage attached to this core, which can be either a 2-aminoimidazole or a glycocyamidine unit wikipedia.orgfishersci.cafishersci.be.

"Bioinspired" Synthetic Approaches to Investigate Biosynthesis

"Bioinspired" or biomimetic synthetic approaches are powerful tools used to mimic natural biosynthetic pathways, providing valuable insights into how complex natural products are formed in living organisms and facilitating the development of novel synthetic strategies guidechem.com.

A seminal example of this approach in the pyrrole-2-aminoimidazole alkaloid field is the "bioinspired" synthesis of dibromophakellin from dihydrooroidin by Büchi in 1982 nih.gov. This synthesis notably employed oxidative strategies that capitalized on the inherent reactivity of the 2-aminoimidazole nucleus, mirroring proposed natural transformations nih.gov.

In the context of this compound, synthetic efforts have often focused on constructing its intricate tricyclic core. These approaches frequently involve the generation of reactive intermediates such as azafulvenium ions, followed by their regioselective heterodimerization with 2-aminoimidazole (AI) wikipedia.orgfishersci.cafishersci.be. One reported synthetic route for (±)-hymenin demonstrates an acid-promoted intramolecular cyclization and dehydration of a pyrrole aldehyde, which is then coupled with 2-aminoimidazole under acidic conditions nih.gov. The ability to achieve this transformation in a "single pot" operation suggests that the mild reaction conditions could potentially parallel the series of events occurring in nature nih.govnih.gov. Such biomimetic syntheses are particularly valuable for marine alkaloids, where direct biosynthetic investigations are often hindered by the challenges associated with culturing the producing organisms nih.govnih.govnih.gov. By successfully synthesizing these compounds through pathways that resemble natural processes, researchers gain a deeper understanding of the plausible biosynthetic mechanisms.

Chemical Synthesis and Analog Design of Hymenin

Total Synthesis Strategies for Hymenin and Stereoisomers

The total synthesis of this compound involves the construction of its unique pyrrolo[2,3-c]azepin-8-one core and the precise attachment of the 2-aminoimidazole unit.

Retrosynthetic analysis, a fundamental approach in organic synthesis, involves deconstructing the target molecule into simpler, readily available precursors nih.govkaust.edu.sa. For this compound, this strategy often focuses on the disconnections that enable the formation of its defining pyrrolo[2,3-c]azepin-8-one system and the incorporation of the 2-aminoimidazole fragment.

One notable strategy involves the generation of azafulvenium ions, which then undergo regioselective heterodimerization with 2-aminoimidazole to construct the tricyclic core. Another approach to forming the core pyrroloazepinone framework, as demonstrated in the synthesis of related oroidin (B1234803) alkaloids like (±)-2-debromothis compound, utilizes an intramolecular, gold-catalyzed alkyne hydroarylation. This key step facilitates the cyclization necessary for the formation of the central ring system. Subsequent elaborations on the cyclic adduct may involve C2-azidation, bromination of the pyrrole (B145914) ring, and deprotection steps, followed by global reduction using reagents such as molybdenum hexacarbonyl (Mo(CO)₆).

A synthetic route described by Xu and co-workers for this compound involves the initial formation of a bicyclic pyrrole intermediate. This intermediate is then reacted with 2-aminoimidazole to yield the natural product this compound. The process may include steps such as deprotection of an aldehyde to give a compound that, upon treatment with methanesulfonic acid, affords the bicyclic pyrrole.

The synthesis of complex natural products like this compound is inherently challenging, particularly concerning stereoselectivity. Achieving high selectivity and precise stereochemistry is crucial in organic synthesis, as different stereoisomers can exhibit distinct biological activities.

For this compound, the presence of multiple stereocenters within its fused pyrrolo[2,3-c]azepin-8-one and 2-aminoimidazole moieties contributes to the complexity of its stereoselective synthesis. Challenges often include the formation of undesirable regio-isomers during cyclization steps, potential atom-scrambling, and the attainment of satisfactory yields in the later stages of the synthesis. Overcoming these challenges necessitates the development of novel synthetic methods, meticulous refinement of reaction parameters, and the strategic use of stereo-inducing materials. The common reporting of (±)-Hymenin in literature suggests that racemic syntheses are often pursued, highlighting the difficulties associated with achieving enantioselective control in its total synthesis.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives aim to explore structural variations around its core scaffold to potentially enhance or modify its properties.

The pyrrolo[2,3-c]azepin-8-one core is a common structural feature across this compound and other related oroidin alkaloids, including hymenialdisine, stevensine, and axinohydantoin. This shared scaffold provides a foundation for systematic structural modifications.

Researchers have explored various structural alterations around this fused-azepinone core, leading to the creation of diverse structural motifs. Examples include indolo-azepinones, paullones, aza-paullones, and darpones. These analogues can be synthesized through single-step modifications of common synthetic intermediates, offering efficient pathways to new chemical entities. For instance, in the context of hymenialdisine, a close structural analogue of this compound, synthetic efforts have led to 2-phenylpyrroloazepinone-based analogues and benzoazepinone analogues, often employing ring expansion strategies to access key intermediates. The strategic fusion of two or more heterocyclic rings into a single molecular framework is a common design principle, aiming to improve pharmacokinetic properties and optimize molecular interactions with biological targets.

Chemical derivatization involves modifying the original chemical structure of a compound by introducing chemical tags or altering existing functional groups. This process is often employed to impart desirable properties, such as improved chromatographic behavior, enhanced ionization efficiency, or the ability for fluorescence detection.

For this compound and its analogues, specific derivatization methodologies have been reported. A key example is the bromination of the pyrrole ring. For instance, 4'-bromothis compound can be synthesized by reacting this compound with bromine in trifluoroacetic acid. Beyond direct functionalization, more general methodologies for derivatizing amine-containing compounds, which are relevant to this compound's structure, include the use of various reagents. These include Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent, which can facilitate improved chromatographic separation and enhanced ionization in analytical techniques. Furthermore, acylation reagents such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are commonly utilized for the derivatization of amino or alkylamino groups to improve their chromatographic characteristics. The formation of hydrazone and amide derivatives has also been explored for this compound analogues.

Pharmacological and Biological Activities: Preclinical and Mechanistic Investigations

Anti-inflammatory Modulatory Effects

Hymenin exhibits significant modulatory effects on inflammatory processes, primarily through its interaction with key enzymatic targets involved in inflammation.

Cyclooxygenase (COX) Isoform Inhibition

Preclinical investigations have demonstrated this compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin (B15479496) synthesis and inflammation. This compound displays a preferential inhibitory activity towards COX-1 over COX-2. Research findings indicate that this compound exhibits high inhibitory activity against COX-1 and weak inhibitory activity against COX-2, demonstrating nearly six times greater selectivity for COX-1 sci-hub.se. Specifically, this compound's half-maximal inhibitory concentration (IC50) for COX-1 was determined to be 18.21 µg/mL sci-hub.seresearchgate.net. In contrast, Damsin (B1669790), another compound studied in parallel, showed significant COX-2 inhibitory activity with an IC50 of 33.97 ± 1.62 µg/mL, highlighting this compound's distinct selectivity profile sci-hub.seresearchgate.net. Molecular docking studies further support these findings, revealing that this compound forms five hydrophobic interactions with amino acids in COX-2, which correlates with its comparatively lower inhibitory effect on this isoform sci-hub.se.

Nitric Oxide (NO) Production Modulation

This compound has also been shown to modulate nitric oxide (NO) production, a key mediator in inflammatory responses. Studies have reported a significant inhibition of NO production by this compound, with an IC50 value of 18.19 ± 0.75 µg/mL sci-hub.se. Excessive NO production, often mediated by inducible nitric oxide synthase (iNOS) during chronic inflammation, contributes to pathological consequences, and the modulation of NO levels by compounds like this compound is a relevant anti-inflammatory mechanism mdpi.com.

Molecular Targets and Signaling Pathways

The anti-inflammatory modulatory effects of this compound are primarily attributed to its inhibition of cyclooxygenase isoforms and its ability to reduce nitric oxide production. While these are direct molecular actions, broader signaling pathways often targeted by anti-inflammatory agents include Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which regulate pro-inflammatory cytokine production and inflammatory cell recruitment mdpi.comoncotarget.commdpi.comscielo.br. However, the provided research specifically links this compound's anti-inflammatory actions to COX inhibition and NO modulation sci-hub.seresearchgate.net.

Cytotoxic and Anti-proliferative Activities

This compound has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Cell Line Studies (e.g., Against Cancer Cell Lines)

This compound has exhibited potent cytotoxic effects across a spectrum of human cancer cell lines. It showed the highest cytotoxic activity among tested compounds against human colorectal carcinoma (HCT-116), human lung adenocarcinoma (A-549), and human breast adenocarcinoma (MCF-7) cell lines sci-hub.seresearchgate.netbsu.edu.eg. The half-maximal inhibitory concentration (IC50) values for this compound against these cell lines are summarized in the table below:

| Cell Line | IC50 (µg/mL) |

| HCT-116 | 3.83 ± 0.2 |

| A-549 | 5.48 ± 0.3 |

| MCF-7 | 10.1 ± 0.6 |

Table 1: Cytotoxic Activity (IC50 values) of this compound against various Human Cancer Cell Lines sci-hub.seresearchgate.net.

Furthermore, this compound (referred to as compound 3) has been utilized as a precursor in the synthesis of derivatives with demonstrated cytotoxic activity against other tumor cell lines, including A549, HBL 100, HeLa, SW1573, T47-D, and WiDr cells mdpi.comscilit.comconicet.gov.ar.

Mechanistic Insights into Cell Growth Inhibition

Mechanistic investigations into this compound's anti-proliferative effects have shed light on key structural elements contributing to its activity and potential molecular targets. Structure-activity relationship (SAR) studies have indicated that the presence of an α-methylene-γ-lactone moiety is crucial for enhancing its cytotoxic activity researchgate.net. Additionally, an hydroxyl (OH) group at the C-1 position of this compound is associated with increased activity researchgate.net. Conversely, the reduction of the double bond at the C-2 position, as observed in Damsin, led to a significant decrease in activity against HCT-116 and MCF-7 cells researchgate.net.

Antimicrobial Efficacy

This compound has been investigated for its potential antimicrobial properties, demonstrating varying degrees of activity against different microbial strains.

This compound, a pseudoguaianolide (B12085752) sesquiterpene isolated from the aerial parts of Ambrosia maritima, has been evaluated for its antibacterial activity against plant pathogenic bacteria, including Agrobacterium tumefaciens and Erwinia carotovora wikipedia.orgnih.govnih.gov. In these studies, this compound exhibited inhibitory effects against both bacterial strains. However, it was found to be the least effective among the tested sesquiterpenes, which also included neoambrosin (B1678157), damsinic acid, damsin, and ambrosin (B1200770) wikipedia.orgnih.gov. Specifically, this compound demonstrated minimum inhibitory concentrations (MIC) of 520 mg/L against A. tumefaciens and 310 mg/L against E. carotovora wikipedia.orgnih.govnih.gov. Notably, E. carotovora generally showed greater sensitivity to the compounds tested than A. tumefaciens wikipedia.org. An interesting observation regarding this compound's effect on E. carotovora was its significant activation of polygalacturonase and pectin-lyase enzymes, a contrasting effect compared to other sesquiterpenes that typically inhibited these enzymes wikipedia.orgnih.gov.

Table 1: Antibacterial Activity of this compound Against Plant Pathogenic Bacteria

| Bacterial Strain | MIC (mg/L) wikipedia.orgnih.govnih.gov |

| Agrobacterium tumefaciens | 520 |

| Erwinia carotovora | 310 |

Beyond plant pathogenic bacteria, this compound's broader antimicrobial spectrum has also been explored, particularly against certain fungi. When tested for antifungal activity against the plant pathogenic fungi Botrytis cinerea and Fusarium oxysporum, this compound was among the least effective compounds in mycelial radial growth inhibition assays. Fusarium oxysporum was observed to be more sensitive to inhibition than Botrytis cinerea. While this compound has been isolated from marine sponges, such as Stylissa massa, which yield bioactive fractions with antibacterial activity against bacteria like Escherichia coli and Staphylococcus aureus, the broad-spectrum antibacterial activity in that context was primarily attributed to other compounds like sceptrin (B1680891), rather than this compound itself. Direct evidence of this compound's significant activity against Bacillus subtilis or Escherichia coli is not explicitly detailed in the provided research.

The precise mechanisms underlying this compound's antimicrobial actions are not extensively detailed in the provided literature. While membrane destabilization is a recognized mode of action for various antimicrobial peptides and compounds, leading to cell lysis and death, specific evidence directly linking this compound's antimicrobial activity to membrane destabilization is not available in the current search results. For its activity against Erwinia carotovora, this compound was noted to cause a significant activation of polygalacturonase and pectin-lyase enzymes wikipedia.orgnih.gov. This enzymatic modulation represents a distinct biochemical effect, though its direct contribution to an antimicrobial outcome in this context is complex, as inhibition of such enzymes is typically associated with antimicrobial action in plant pathogens wikipedia.org.

Receptor Modulatory Actions

This compound has also been investigated for its capacity to modulate various biological receptors.

This compound has been identified as a novel marine alkaloid possessing alpha-adrenoceptor blocking action. Studies conducted on isolated rabbit aorta demonstrated that this compound, at a concentration of 10^-6 M, induced a parallel rightward shift in the dose-response curve for norepinephrine. This finding suggests that this compound acts as a competitive antagonist of alpha-adrenoceptors located in vascular smooth muscles. Importantly, this compound did not exhibit any effect on the dose-response curves for histamine (B1213489) or potassium chloride, indicating a selective interaction with alpha-adrenoceptors. Alpha-adrenoceptors, particularly the alpha-1 (α1) subtype, are integral to vascular smooth muscle function, where their activation typically mediates vasoconstriction. By antagonizing these receptors, this compound contributes to the relaxation of smooth muscle or blood vessels.

Beyond alpha-adrenoceptors, there has been some preliminary exploration into other potential receptor interactions involving this compound. It has been mentioned in the context of molecular modeling studies concerning 5-HT7 agonists-receptor interactions, implying a possible role or interaction with G-protein coupled receptors (GPCRs), specifically 5-HT7 receptors. Furthermore, this compound has been noted in discussions related to MEK-1 inhibitors and NMDA receptors, suggesting potential inhibitory activity against MEK-1 and interactions with NMDA receptors. However, the specific nature, affinity, or functional consequences of these potential interactions (agonist, antagonist, or other modulatory effects) are not detailed in the available information.

Allelopathic Properties and Phytotoxicity

Allelopathy refers to the beneficial or detrimental effects of one plant on another through the release of biochemicals, known as allelochemicals, into the environment bdbotsociety.orgcabidigitallibrary.org. Parthenium hysterophorus is well-documented for its strong allelopathic potential, which is largely attributed to its array of sesquiterpene lactones, including this compound bdbotsociety.orgmdpi.comresearchgate.netcabidigitallibrary.orgsoeagra.comnih.govdergipark.org.trresearchgate.netresearchgate.netscielo.bropenagrar.dethepharmajournal.compakbs.org. These allelochemicals are released from various parts of the plant, such as leaves, roots, pollen, and decomposing residues, and can significantly interfere with the growth and development of surrounding flora cabidigitallibrary.orgsoeagra.comresearchgate.net. The phytotoxic effects of P. hysterophorus are a major factor in its competitive success and its ability to dominate diverse habitats researchgate.netopenagrar.de.

Impact on Seed Germination and Plant Growth

Research findings consistently demonstrate that this compound, as a component of Parthenium hysterophorus extracts, exerts inhibitory effects on the seed germination and seedling growth of various plant species, including important agricultural crops and other weeds. The degree of inhibition often correlates with the concentration of the Parthenium extract. While low concentrations may sometimes exhibit a slight stimulatory effect (a phenomenon known as hormesis), higher concentrations typically lead to significant suppression of germination, root length, and shoot length.

Several studies have quantified these inhibitory effects:

Aqueous extracts from different parts of Parthenium hysterophorus (flower, shoot, leaf) have been shown to completely inhibit seed germination and subsequent shoot and root growth in crops like soybean and haricot bean at concentrations ranging from 5% to 15% (w/v). Even a 5% leaf extract resulted in very low germination and reduced growth.

The inhibitory effects are often more pronounced on roots than on shoots.

In experiments with various field crops (rice, sweet corn, cowpea, gingelly, groundnut), a 25% whole plant extract of P. hysterophorus significantly reduced germination percentages. For instance, germination rates dropped to 47.2% for rice, 42.2% for sweet corn, 32.5% for cowpea, 30.6% for gingelly, and 41.2% for groundnut, compared to control groups. This same concentration also led to reduced seedling lengths across these crops.

Specific sensitivities vary among species. For example, Allium sativum (garlic) seed germination was strongly inhibited by P. hysterophorus extracts at most concentrations, except for a 25% concentration where a slight stimulatory effect was noted. Similarly, the rice variety Hira dhan showed high sensitivity, with germination rates as low as 42.86% under high extract concentrations, while BRRI dhan-29 sometimes showed a stimulatory effect at low concentrations bdbotsociety.org.

The following table summarizes representative data illustrating the impact of Parthenium hysterophorus extracts, which contain this compound as a key allelochemical, on seed germination and seedling growth.

Table 1: Impact of Parthenium hysterophorus Extracts on Seed Germination and Seedling Growth

| Target Species | Parthenium Extract Concentration (w/v or g L⁻¹) | Effect on Germination | Effect on Shoot/Root Length | Source |

| Soybean | 5-15% (flower, shoot, leaf extracts) | Complete inhibition at higher concentrations; very low germination at 5% leaf extract. | Complete inhibition at higher concentrations; reduced growth at 5% leaf extract. | |

| Haricot Bean | 5-15% (flower, shoot, leaf extracts) | Complete inhibition at higher concentrations. | Complete inhibition at higher concentrations. | |

| Rice | 25% (whole plant extract) | Reduced to 47.2% | Reduced seedling length | |

| Sweet Corn | 25% (whole plant extract) | Reduced to 42.2% | Reduced seedling length | |

| Cowpea | 25% (whole plant extract) | Reduced to 32.5% | Reduced seedling length | |

| Gingelly | 25% (whole plant extract) | Reduced to 30.6% | Reduced seedling length | |

| Groundnut | 25% (whole plant extract) | Reduced to 41.2% | Reduced seedling length | |

| Hira dhan (Rice variety) | High concentrations | As low as 42.86% | Significantly inhibited | bdbotsociety.org |

| Triticum aestivum (Wheat) | Increasing concentrations (e.g., 75 g L⁻¹) | Decreased germination | Decreased shoot/root length | |

| Avena fatua (Wild Oat) | Increasing concentrations (e.g., 75 g L⁻¹) | Decreased germination | Decreased shoot/root length | |

| Asphodelus tenuifolius | Increasing concentrations (e.g., 75 g L⁻¹) | Decreased germination | Decreased shoot/root length | |

| Allium sativum (Garlic) | All concentrations (except 25%) | Strongly inhibited | Significantly decreased growth parameters |

Ecological and Agricultural Implications

The allelopathic effects of this compound, as part of the chemical arsenal (B13267) of Parthenium hysterophorus, have profound ecological and agricultural implications. Ecologically, the release of these phytotoxic compounds by P. hysterophorus can lead to significant changes in plant community structure and diversity. It enables the weed to aggressively colonize new areas, often replacing native flora and suppressing natural vegetation, thereby posing a serious threat to biodiversity openagrar.de. This dominance can result in the formation of large monocultures of P. hysterophorus, disrupting the natural ecosystem and food chains.

In agriculture, the allelopathic influence of P. hysterophorus translates into substantial crop yield losses. This weed competes fiercely with crops for resources like soil moisture, space, and nutrients, but its chemical warfare further exacerbates its detrimental impact scielo.br. Yield reductions of up to 40% in various agricultural crops have been reported in India nih.govthepharmajournal.com. In some cases, such as sorghum in Ethiopia, yield losses can range from 40% to a staggering 97% if Parthenium is left uncontrolled throughout the growing season nih.govthepharmajournal.com. Beyond direct growth inhibition, these allelochemicals can also negatively affect beneficial soil microorganisms, such as nitrogen-fixing and nitrifying bacteria (e.g., Rhizobium, Actinomycetes, Azotobacter, and Azospirillum), thereby impairing nodulation in legumes nih.govthepharmajournal.com. The pollen of P. hysterophorus, also containing allelochemicals like this compound, can settle on the stigmatic surface of crops like tomato, brinjal, beans, capsicum, and maize, inhibiting fruit setting nih.govthepharmajournal.com. The widespread distribution and rapid invasiveness of P. hysterophorus, fueled by its allelopathic properties, make it a formidable challenge for sustainable agricultural production globally openagrar.de.

Structure Activity Relationship Sar Studies of Hymenin and Its Analogues

Identification of Key Pharmacophoric Elements

A consistently identified key pharmacophoric element in Hymenin and related sesquiterpene lactones is the α-methylene-γ-lactone moiety cdutcm.edu.cncdutcm.edu.cnwikidata.orgepa.govnih.gov. This functional group is crucial for enhancing cytotoxic activity, primarily through its ability to act as an alkylating agent by reacting with sulfhydryl (thiol) groups found in various biological proteins and enzymes. The presence of this moiety enables Michael-type addition reactions, which are fundamental to the mechanism of action of many sesquiterpene lactones.

Beyond the α-methylene-γ-lactone, the presence of a hydroxyl group at the C-1 position of this compound has been shown to increase its biological activity cdutcm.edu.cncdutcm.edu.cnwikidata.orgepa.govnih.gov. The molecule possesses multiple centers for Michael addition, including the α-methylene part of the lactone moiety and a double bond within its cyclopentenone ring, which contribute to its alkylating properties.

Impact of Functional Group Modifications on Biological Potency

Modifications to the functional groups of this compound and its analogues have a direct impact on their biological potency. Research indicates that most structural alterations to this compound tend to decrease its cytotoxic activity cdutcm.edu.cn. For instance, the reduction of the double bond at the C-2 position, as observed in damsin (B1669790) (a related sesquiterpene lactone), leads to a significant reduction in cytotoxic activity against certain cancer cell lines, specifically HCT-116 and MCF-7 cells cdutcm.edu.cncdutcm.edu.cnwikidata.orgepa.govnih.gov. Conversely, this reduction might improve activity against other cell lines, such as A-549 cells epa.gov. The removal of the hydroxyl group at C-1 also results in a decrease in this compound's activity epa.gov.

Table 1: Cytotoxic and COX Inhibitory Activities of this compound

| Compound | Cell Line (IC50 µg/mL) | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) | NO Inhibition IC50 (µg/mL) |

|---|---|---|---|---|

| This compound | HCT-116: 3.83 ± 0.2 cdutcm.edu.cncdutcm.edu.cnwikidata.orgnih.gov | 18.21 cdutcm.edu.cncdutcm.edu.cnwikidata.orgnih.gov | 108.97 cdutcm.edu.cn | 18.19 ± 0.75 cdutcm.edu.cncdutcm.edu.cnwikidata.orgnih.gov |

| A-549: 5.48 ± 0.3 cdutcm.edu.cncdutcm.edu.cnwikidata.orgnih.gov |

Advanced Analytical Methodologies for Hymenin Research

Isolation and Purification Techniques

The initial steps in hymenin research often involve separating the compound from complex natural sources, followed by rigorous purification to obtain it in a highly pure form.

Chromatographic Separations (e.g., HPLC, LC-MS Based Microfractionation)

Chromatographic methods are indispensable for the isolation and purification of this compound from plant extracts. This compound, along with other pseudoguaianolide (B12085752) sesquiterpenes such as neoambrosin (B1678157), damsinic acid, damsin (B1669790), and ambrosin (B1200770), has been successfully isolated from the chloroform (B151607) extract of Ambrosia maritima L. internationalscholarsjournals.comagriculturejournals.cz.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique due to its high resolving power. While specific detailed protocols for this compound's HPLC isolation were not extensively detailed in the provided snippets, chromatographic separation, including semi-preparative HPLC purification, has been employed for isolating bromopyrrole derivatives, which may share structural similarities or co-occur with this compound-like compounds in natural product research mdpi.com. LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful hyphenated technique that combines the separation capability of HPLC with the identification power of mass spectrometry. It is highly effective for separating complex mixtures and simultaneously characterizing individual components as they elute from the chromatographic column uni-duesseldorf.deuni-duesseldorf.de. This combination allows for rapid identification and purity assessment during the isolation process. Flash chromatography, a simpler and efficient adsorption chromatography, is also noted for its utility in the rapid separation of crude plant extracts, often serving as a preliminary purification step before more refined chromatographic methods ucl.ac.uk.

Spectroscopic Characterization

Once isolated, the chemical structure of this compound is unequivocally confirmed through a suite of spectroscopic techniques. The elucidation of this compound's structure, as well as that of co-occurring sesquiterpenes, relies on comprehensive spectroscopic data internationalscholarsjournals.comagriculturejournals.czacs.org.

Key spectroscopic methods employed include:

Ultraviolet (UV) Spectroscopy : Provides information about the presence of chromophores and conjugated systems within the molecule internationalscholarsjournals.comagriculturejournals.czacs.org.

Infrared (IR) Spectroscopy : Identifies characteristic functional groups present in this compound, such as hydroxyl, carbonyl, and lactone moieties internationalscholarsjournals.comagriculturejournals.czacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Offers detailed insights into the carbon-hydrogen framework and connectivity of the molecule. Both 1D NMR (e.g., 1H NMR and 13C NMR) and 2D NMR techniques are routinely used for comprehensive structural assignments internationalscholarsjournals.comagriculturejournals.czacs.org.

Mass Spectrometry (MS) : Determines the molecular weight and provides fragmentation patterns crucial for structural elucidation. Techniques such as Electrospray Ionization Mass Spectrometry (EIS-MS) and tandem mass spectrometry (MS/MS) are utilized to obtain precise mass information and deduce structural features through fragmentation analysis internationalscholarsjournals.comacs.org. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact atomic composition of the molecular ion uni-duesseldorf.de.

Quantitative Analysis of this compound in Biological and Environmental Samples

Quantitative analysis of this compound is essential for studying its distribution, metabolism, and environmental fate. While specific detailed methodologies for this compound's quantification in biological and environmental samples are not explicitly provided in the search results, general approaches for similar natural products and compounds are well-established.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive variant, LC-MS/MS (tandem mass spectrometry), are preferred methods for the quantitative analysis of compounds in complex biological matrices due to their high sensitivity and selectivity science.gov. These techniques allow for the detection and quantification of analytes even at very low concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile or derivatizable compounds, and has been employed for the qualitative and quantitative determination of sesquiterpene lactones researchgate.netnih.gov. The application of these advanced mass spectrometry-based methods enables accurate measurement of this compound levels in various samples, contributing to research on its pharmacokinetics or environmental presence.

Method Validation and Robustness for this compound Detection

For any analytical method used for this compound detection and quantification, rigorous validation is paramount to ensure its reliability, accuracy, and consistency. Method validation typically assesses several key parameters:

Linearity : Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range science.govresearchgate.netresearchgate.net.

Accuracy : Measures how close the measured value is to the true value, often expressed as recovery percentage science.govresearchgate.netresearchgate.net.

Precision : Assesses the reproducibility of the results under the same conditions (repeatability) and under varying conditions (intermediate precision) science.govresearchgate.net.

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified science.govresearchgate.netresearchgate.net.

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be accurately and precisely quantified science.govresearchgate.netresearchgate.net.

Matrix Effect : Evaluates the influence of co-eluting components from the sample matrix on the ionization efficiency of the analyte in mass spectrometry-based methods science.gov.

Robustness : Refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage researchgate.net.

For similar sesquiterpene lactones, method validation studies have reported linear calibration curves with high correlation coefficients, along with determined LOD, LOQ, and acceptable recovery rates, confirming the suitability of these analytical approaches for quantitative purposes researchgate.net. The consistent application of these validation principles ensures that the data obtained for this compound is reliable and scientifically sound.

Future Perspectives and Research Trajectories

Unexplored Biosynthetic Pathways and Potential for Biotechnological Production

The complete biosynthetic pathway of Hymenin in its natural producers remains largely unexplored. It is widely hypothesized that many secondary metabolites isolated from sponges are actually produced by symbiotic microorganisms, which can constitute a significant portion of the sponge's biomass. nih.govmdpi.com The biosynthesis of related bromopyrrole alkaloids is thought to originate from simple amino acid precursors like ornithine or proline, which are built upon a pyrrole (B145914) scaffold. The intricate enzymatic steps involving halogenation, cyclization, and further modifications are yet to be genetically and biochemically characterized for this compound.

The elucidation of these pathways is a critical step toward sustainable production. Identifying the specific genes and enzymes responsible for this compound biosynthesis would open the door to biotechnological production through heterologous expression. mdpi.com Genetically engineering host organisms such as bacteria (Escherichia coli) or yeast (Saccharomyces cerevisiae) with the identified biosynthetic gene cluster could enable scalable and controlled fermentation-based production. mdpi.com This approach would bypass the ecological and supply challenges associated with harvesting marine sponges and provide a consistent, high-purity source of the compound for further research and development. mdpi.com

Novel Synthetic Methodologies for Complex Analogues and Probes

Significant research has been dedicated to the total synthesis of this compound and the development of novel synthetic methodologies to create complex analogues. nih.govresearchgate.net The core structure, a pyrrolo[2,3-c]azepine skeleton fused to a glycocyamidine ring, presents a considerable synthetic challenge. nih.gov Modern synthetic strategies focus on modular approaches that allow for the systematic modification of different parts of the molecule. researchgate.net

These methodologies are crucial for generating chemical probes and libraries of analogues for structure-activity relationship (SAR) studies. For instance, synthetic routes have been developed to replace the pyrrole ring with an indole (B1671886) or a thieno[3,2-b]pyrrole system, or to modify the glycocyamidine portion of the molecule. researchgate.netnih.gov Such modifications have led to the discovery of analogues with enhanced potency, altered selectivity for specific kinase targets, and improved pharmacological properties. nih.govresearchgate.net These advanced synthetic methods are indispensable for creating targeted probes to investigate the compound's mechanism of action.

Expanding the Spectrum of Preclinical Biological Screening and Target Identification

Initial research identified this compound as a potent inhibitor of several key protein kinases involved in cell cycle regulation and signaling pathways. nih.gov Its inhibitory profile includes cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), casein kinase 1 (CK1), and mitogen-activated protein kinase kinase 1 (MEK1). nih.govrug.nl This activity has positioned this compound as a promising candidate for development in oncology and for treating neurodegenerative conditions like Alzheimer's disease, where these kinases are dysregulated. rug.nl

Future preclinical screening is expanding beyond these initial targets. Affinity chromatography, using this compound immobilized on a resin, has been employed to pull down and identify novel protein binding partners from cell extracts. nih.govresearchgate.net This unbiased approach has successfully identified over ten new kinase targets for this compound and its analogues, including p90RSK, KDR, and c-Kit. nih.gov Furthermore, recent studies have revealed its potential in treating other conditions; for example, this compound was found to not only suppress the formation of bone-resorbing osteoclasts but also to promote the differentiation of bone-forming osteoblasts, suggesting a therapeutic potential for osteoporosis. nih.gov Screening in disease models for inflammation is also warranted, as this compound is a known inhibitor of NF-κB activation, a key regulator of inflammatory responses. windows.netnih.gov

| Kinase Target | Reported IC₅₀ (nM) | Associated Disease Area |

|---|---|---|

| MEK1 | 6 | Cancer |

| GSK-3β | 10 | Alzheimer's Disease, Bipolar Disorder |

| Cdk1/cyclin B | 22 | Cancer |

| Cdk5/p25 | 28 | Alzheimer's Disease |

| CK1 | 35 | Cancer, Circadian Rhythm Disorders |

| Cdk2/cyclin A | 40 | Cancer |

Note: IC₅₀ values are approximate and compiled from various sources for comparative purposes.

Development of Targeted Probes for Detailed Mechanistic Studies

To move beyond identifying what this compound targets and understand how it works at a cellular level, researchers are developing targeted chemical probes. rsc.org These probes are analogues of this compound that have been modified to include reporter groups (like fluorescent tags) or reactive moieties for covalent labeling, without significantly compromising their binding affinity for the target proteins. nih.govresearchgate.net

For example, a this compound analogue attached to a solid support via a linker serves as an affinity probe to isolate binding proteins from complex biological samples. researchgate.net This has been instrumental in target deconvolution. The next generation of probes involves incorporating environmentally sensitive fluorophores. Such probes could allow for real-time imaging of target engagement within living cells, providing spatial and temporal information about where and when this compound interacts with its targets. nih.gov These advanced tools are essential for validating targets, understanding off-target effects, and elucidating the downstream consequences of target inhibition. eubopen.org

Assessment of Ecological Role and Sustainable Sourcing of this compound

For soft-bodied, sessile organisms like marine sponges, chemical defense is a primary survival strategy. nih.gov The production of a diverse arsenal (B13267) of secondary metabolites, including brominated alkaloids like this compound, is widely believed to serve an ecological purpose. nih.gov These compounds can deter predators, prevent overgrowth by competing organisms (antifouling), and protect against microbial infections. nih.gov The potent biological activity of this compound against the cells of higher organisms supports its role as a chemical defense agent. nih.gov Further ecological studies are needed to precisely define its function within the sponge's marine habitat. uncw.edu

The sourcing of this compound presents a significant challenge. Harvesting from wild sponge populations is not a sustainable or economically viable long-term strategy for drug development, due to low yields and the potential for ecological disruption. sustainablebrands.comlactalisingredients.com This underscores the importance of the research trajectories outlined previously. Total chemical synthesis provides a reliable alternative to wild harvesting, ensuring a consistent supply. researchgate.net In the long term, biotechnological production through fermentation of engineered microbes offers the most promising avenue for sustainable, large-scale, and cost-effective sourcing of this compound and its valuable analogues. mdpi.comsupplychaindive.com

Q & A

Q. Table 1: Key Parameters for this compound Docking Studies

| Parameter | COX-1 Interaction | COX-2 Interaction |

|---|---|---|

| ΔGb | -10.37 kcal/mol | -7.44 kcal/mol |

| Ki | 0.02252 μM | 3.51 μM |

| Hydrogen Bonds | GLY525 (2.17 Å), SER353 | None |

| Hydrophobic Bonds | VAL349, TYR355 | LEU338, TYR341 |

Source: Docking data from Ambrosia maritima L. studies .

Future Research Directions

- Investigate this compound’s off-target effects using proteome-wide affinity profiling.

- Explore synergistic effects with NSAIDs using combinatorial in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。